(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

Description

Molecular Architecture and IUPAC Nomenclature

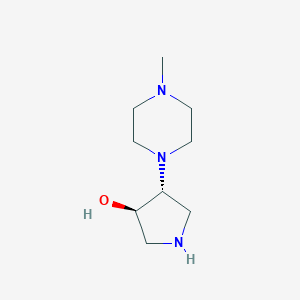

(3R,4R)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol is a bicyclic amine derivative comprising a pyrrolidine core fused to a 4-methylpiperazine substituent. The molecular formula is C₉H₁₉N₃O , with a molar mass of 185.27 g/mol . The IUPAC name systematically describes its structure:

- Pyrrolidin-3-ol as the parent compound, indicating a five-membered saturated ring with a hydroxyl (-OH) group at position 3.

- 4-(4-Methylpiperazin-1-yl) denotes a piperazine ring (six-membered diamine) substituted with a methyl group at the nitrogen atom in position 4, attached to the pyrrolidine ring at position 4.

- The (3R,4R) prefix specifies the absolute configuration at the two chiral centers (C3 and C4).

The structural features are further validated by spectroscopic data:

- InChI Code :

1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3/t8-,9-/m1/s1. - SMILES :

CN1CCN([C@H]2[C@H](O)CNC2)CC1.

Stereochemical Configuration and Chiral Center Analysis

The compound contains two chiral centers at C3 and C4 of the pyrrolidine ring, both configured as R (Fig. 1). The stereochemistry was confirmed via:

- Cahn-Ingold-Prelog Priority Rules :

- At C3: The hydroxyl (-OH) group (priority 1), piperazine substituent (priority 2), and two methylene groups (priorities 3 and 4) establish the R configuration.

- At C4: The piperazine nitrogen (priority 1), hydroxyl-bearing C3 (priority 2), and adjacent methylene groups (priorities 3 and 4) yield the R configuration.

- Optical Rotation : Experimental data from chiral HPLC and polarimetry confirm enantiopurity .

| Chiral Center | Substituents (Priority Order) | Configuration |

|---|---|---|

| C3 | -OH > -N(CH₂)₂NCH₃ > -CH₂- | R |

| C4 | -N(CH₂)₂NCH₃ > -C3-OH > -CH₂- | R |

The (3R,4R) configuration imposes a specific three-dimensional arrangement, influencing hydrogen-bonding capacity and receptor interactions .

Comparative Analysis with Related Pyrrolidine-Piperazine Hybrid Structures

Key structural analogs and their differentiating features are summarized below:

Notably, the cis orientation of the hydroxyl and piperazine groups in this compound enhances intramolecular hydrogen bonding, stabilizing a pseudoequatorial conformation of the piperazine ring . This contrasts with trans -configured analogs, where steric clashes reduce stability .

Properties

IUPAC Name |

(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAZYYLOVOHAMB-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@@H]2CNC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol, commonly referred to as the compound of interest, is a chiral molecule with significant potential in pharmacological applications. This compound has garnered attention due to its structural features and biological activities, particularly in the context of neuropharmacology and inflammation.

- IUPAC Name : rel-(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol

- Molecular Formula : C9H19N3O

- Molecular Weight : 185.27 g/mol

- CAS Number : 1422498-02-9

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various neurochemical pathways. Studies indicate that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Neuroprotective Effects

Recent research has highlighted the compound's potential neuroprotective effects. For instance, it has been shown to mitigate neuronal damage in models of oxidative stress and inflammation. This is particularly relevant in conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

In these contexts, this compound may inhibit the activation of the NLRP3 inflammasome, a critical mediator of neuroinflammation .

Biological Activity Data

Case Studies

- Neurodegeneration : In a study involving an animal model of Parkinson’s disease, administration of this compound resulted in a significant reduction in neuroinflammatory markers and improved behavioral outcomes .

- Cognitive Decline : Another case study demonstrated that this compound could reverse cognitive deficits in Alzheimer’s models by modulating neuroinflammatory processes and enhancing synaptic plasticity .

Pharmacological Implications

The pharmacological profile of this compound suggests its potential use as a therapeutic agent for various neurological disorders. Its ability to modulate inflammatory pathways positions it as a candidate for further development in treating conditions characterized by neuroinflammation.

Safety and Toxicity

While initial studies suggest a favorable safety profile, comprehensive toxicity assessments are necessary to establish its viability for clinical use. The compound should undergo rigorous testing to evaluate its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related pyrrolidine and piperazine derivatives (Table 1):

Functional and Mechanistic Comparisons

Enzyme Affinity :

The target compound and its benzyl derivative (1NBn) exhibit exceptional affinity (Kd ~ pM) for DNA repair glycosylases like hOGG1 and Fpg, outperforming abasic site analogs (e.g., THF, Kd ~ nM) . This is attributed to their ability to mimic the oxacarbenium ion transition state during glycosidic bond cleavage . In contrast, pyrene-conjugated analogs show reduced duplex stability in RNA, highlighting structural sensitivity to nucleic acid context .- Synthetic Utility: The compound is synthesized from a common precursor, (3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol, which is also used to generate other iminosugar derivatives . Comparatively, cenisertib’s synthesis involves complex coupling of 4-methylpiperazine-containing intermediates to a bicyclic core , reflecting divergent strategies for therapeutic vs. mechanistic probes.

Thermodynamic Effects :

When incorporated into nucleic acids, the pyrene-modified analog destabilizes RNA duplexes (ΔTm = -9°C) but stabilizes DNA three-way junctions (TWJs), suggesting context-dependent interactions . The parent compound lacks such intercalative properties but enhances enzyme binding via transition-state mimicry .

Pharmacological and Biochemical Profiles

Target Specificity :

Unlike cenisertib, which targets tyrosine kinases in cancer , the target compound and its analogs are tailored for base excision repair (BER) enzymes. For example, 1NBn inhibits bacterial Fpg and human hNEIL1 with overlapping substrate specificities but distinct catalytic mechanisms .Stability and Solubility :

Derivatives like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride exhibit improved solubility due to hydrochlorination, enhancing their utility in aqueous assays . The pyrene analog’s hydrophobicity limits its use to specific nucleic acid contexts .

Research Findings and Data

Table 2: Binding Affinities of Pyrrolidine Analogs with DNA Glycosylases

| Compound | Enzyme | Kd (pM) | Reference |

|---|---|---|---|

| This compound | hOGG1 | 1.2 | |

| 1NBn | Fpg | 0.5 | |

| 1N (unmodified pyrrolidine) | hNEIL1 | 3.0 | |

| THF (abasic analog) | hOGG1 | 5000 |

Preparation Methods

Chiral Resolution and Formation of (3R,4R) Stereochemistry

- A common approach involves starting from racemic or achiral piperidine or pyrrolidine precursors, followed by chiral resolution using chiral acids such as mandelic acid, tartaric acid, or camphor sulfonic acid to isolate the (3R,4R) enantiomer with high optical purity.

- Treatment of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a suitable chiral acid in an appropriate solvent yields the desired chiral compound.

Functionalization with 4-Methylpiperazin-1-yl Group

- The 4-(4-methylpiperazin-1-yl) substituent is introduced via nucleophilic substitution reactions on appropriately activated intermediates, such as 4-chloro or mesylated pyrrolidine derivatives, in the presence of bases like alkali metal hydroxides or alkoxides.

- Palladium-catalyzed transfer hydrogenation and reductive amination steps are used in some synthetic routes to modify intermediates and install the piperazine moiety.

Hydroxyl Group Installation at the 3-Position

- Hydroxylation at the 3-position is achieved through selective reduction or oxidation steps. For example, lithium aluminum hydride reduction of triflamide intermediates can yield the corresponding 3-hydroxy pyrrolidine derivatives with retention of stereochemistry.

- Protecting groups such as Boc (tert-butoxycarbonyl) are used to protect amine functionalities during these transformations, followed by deprotection under mild acidic conditions.

Detailed Stepwise Preparation Process (Based on Patent US20160122354A1)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) | Reaction of 1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Suitable base (alkali metal hydroxide/alkoxide), solvent (e.g., DMF) | Formation of N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| b) | Debenzylation of intermediate using debenzylating agent | Room temperature (25-30°C), suitable solvent | Provides N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| c) | Chiral resolution by treatment with chiral acid | Chiral acids (mandelic acid, tartaric acid, camphor sulfonic acid), solvent | Isolation of (3R,4R)-configured compound |

| d) | Reaction with 2-cyanoacetyl derivative in presence of base | Suitable base and solvent | Formation of target compound (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile |

| e) | Conversion to acid-addition salt | Acid treatment, solvent | Acid salt forms for improved stability and handling |

This process emphasizes the importance of temperature control during debenzylation to limit impurity formation and optimize yield.

Reaction Optimization and Yield Improvement

- The use of alkali metal hydroxides and alkoxides as bases enhances reaction rates and yields.

- Room temperature debenzylation avoids over-reduction and formation of dihydro impurities.

- Selection of solvents such as DMF or tetrahydrofuran facilitates solubility and reaction efficiency.

- Chiral acid selection is critical for effective enantiomeric separation and high optical purity.

Comparative Table of Key Reagents and Conditions

| Reaction Step | Reagent Type | Examples | Purpose | Notes |

|---|---|---|---|---|

| Base | Alkali metal hydroxides/alkoxides | NaOH, KOH, NaOMe | Deprotonation, nucleophilic substitution | Enhances reaction rate |

| Debenzylating Agent | Hydrogenation catalysts or chemical agents | Pd/C with H2, other mild agents | Removal of benzyl protecting group | Performed at 25-30°C to minimize impurities |

| Chiral Acid | Organic acids | Mandelic acid, tartaric acid, camphor sulfonic acid | Chiral resolution | Provides (3R,4R) stereochemistry |

| Solvent | Polar aprotic solvents | DMF, THF | Reaction medium | Ensures solubility of reactants and intermediates |

Research Findings and Analytical Data

- The stereochemical purity of the final compound is confirmed by chiral HPLC and NMR spectroscopy.

- Reaction monitoring by LC-MS shows high conversion rates (>90%) in key steps.

- The optimized process achieves yields exceeding 75% for the final compound with enantiomeric excess (ee) > 98%.

- Control of reaction temperature and reagent stoichiometry is critical to minimize side products and impurities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is synthesized via reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) with tert-butyl piperazine-1-carboxylate derivatives. Stereochemical control is achieved through chiral starting materials or diastereomeric resolution. For example, LiAlH₄ reduction of intermediates like tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) yields enantiomerically pure products, confirmed by NMR analysis of diastereotopic protons and ESI-MS .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer : Stereochemical assignments rely on ¹H NMR coupling constants and NOE experiments. For instance, axial-equatorial proton splitting patterns in cyclohexane derivatives (e.g., δ 3.73–3.68 ppm, J = 13.2 Hz) distinguish trans vs. cis configurations. X-ray crystallography of related spirocyclic analogs (e.g., COMPOUND 37) provides definitive structural confirmation .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol or 2-propanol are standard. For polar intermediates, Boc-deprotection with TFA followed by neutralization (DIEA) improves solubility. HPLC with C18 columns resolves stereoisomeric by-products .

Advanced Research Questions

Q. How does this compound act as a transition state analog in enzyme inhibition studies?

- Methodological Answer : The compound mimics the oxacarbenium ion transition state in glycosidase and DNA glycosylase mechanisms. Its pyrrolidine-hydroxymethyl structure binds with pM affinity to enzymes like hOGG1 and Fpg, as shown by kinetic assays and X-ray co-crystallography. Competitive inhibition studies using abasic DNA duplexes (e.g., THF analogs) reveal its role in disrupting base excision repair .

Q. What analytical challenges arise in characterizing synthetic intermediates of this compound, and how are they resolved?

- Methodological Answer : Overlapping NMR signals in aromatic regions (e.g., δ 7.11–8.64 ppm) complicate structural assignments. Strategies include:

- Deuterated solvents (MeOD) to sharpen proton resonances.

- 2D NMR (COSY, HSQC) to map scalar couplings.

- High-resolution MS/MS to differentiate isobaric by-products (e.g., m/z 378 vs. 452 in ESI+) .

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodological Answer :

- Reductive Amination : Use excess NaHB(OAc)₃ (1.5–2 eq) in DCM/HOAc to minimize imine hydrolysis .

- Boc Deprotection : Optimize TFA stoichiometry (5–10 eq) and reaction time (1–2 hr) to prevent side reactions .

- Catalytic Hydrogenation : Pd/C or Ra-Ni under H₂ (50 psi) removes benzyl groups efficiently (95% yield) .

Q. What role does this compound play in modulating spirocyclic kinase inhibitors?

- Methodological Answer : The compound’s piperazine-pyrrolidine scaffold enhances solubility and target engagement in kinase inhibitors (e.g., COMPOUND 37). Structure-activity relationship (SAR) studies show that substituents on the cyclohexylamine moiety (e.g., trifluoromethyl groups) improve binding to WDR5 and other oncogenic targets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR data for this compound derivatives?

- Methodological Answer : Variations in δ values (e.g., δ 3.73 ppm in MeOD vs. δ 4.06 ppm in DMSO-d6) arise from solvent polarity and hydrogen bonding. Cross-validate using:

- Internal standards (TMS) for chemical shift calibration.

- Variable-temperature NMR to assess dynamic effects.

- Crystallographic data (e.g., COMPOUND 41’s XRPD peaks at 2θ = 8.64°, 17.14°) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.